5-Iodofuran-3-carboxylic acid

Catalog No.
S15942612
CAS No.
M.F
C5H3IO3
M. Wt
237.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodofuran-3-carboxylic acid

Product Name

5-Iodofuran-3-carboxylic acid

IUPAC Name

5-iodofuran-3-carboxylic acid

Molecular Formula

C5H3IO3

Molecular Weight

237.98 g/mol

InChI

InChI=1S/C5H3IO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)

InChI Key

OGBSWQDBYWBAOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(=O)O)I

5-Iodofuran-3-carboxylic acid is an organic compound characterized by the presence of an iodine atom at the fifth position of the furan ring and a carboxylic acid functional group at the third position. Its molecular formula is C5H3IO3C_5H_3IO_3 with a molecular weight of approximately 237.98 g/mol . This compound is part of the furan family, which are five-membered aromatic heterocycles containing oxygen. The introduction of iodine enhances its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

Typical for carboxylic acids and iodinated compounds. Some notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of 5-iodofuran .

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

The biological activity of 5-Iodofuran-3-carboxylic acid has not been extensively documented, but similar compounds in the furan family have shown various pharmacological properties. For instance, iodinated furans have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the iodine atom is believed to contribute to these effects by enhancing lipophilicity and facilitating interactions with biological targets .

Several methods can be employed to synthesize 5-Iodofuran-3-carboxylic acid:

  • Direct Iodination: Starting from furan-3-carboxylic acid, iodine can be introduced using electrophilic aromatic substitution methods.
  • Lithiation and Iodination: Utilizing n-butyllithium to lithiate furan derivatives followed by reaction with iodine provides a pathway to introduce the iodine substituent effectively .
  • Cross-Coupling Reactions: Advanced synthetic techniques such as palladium-catalyzed cross-coupling can also be employed to form 5-iodofuran derivatives from suitable precursors .

These methods highlight the versatility in synthesizing this compound for research and application purposes.

5-Iodofuran-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and potential biological activities, it could serve as a lead compound in drug discovery.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules, particularly those involving heterocycles.
  • Material Science: Its derivatives might find applications in creating novel materials with specific electronic or optical properties.

Several compounds share structural similarities with 5-Iodofuran-3-carboxylic acid. These include:

  • 2-Iodofuran-3-carboxylic Acid
    • Iodine at the second position.
    • Exhibits different reactivity patterns due to the position of substitution.
  • Furan-3-carboxylic Acid
    • Lacks halogen substitution.
    • May show reduced biological activity compared to iodinated derivatives.
  • Iodinated Furan Derivatives
    • Various derivatives exist with different substituents on the furan ring.
    • Their biological activities can vary significantly based on substitution patterns.

Comparison Table

Compound NameIodine PositionNotable Properties
5-Iodofuran-3-carboxylic Acid5Potential antimicrobial and anticancer activity
2-Iodofuran-3-carboxylic Acid2Different reactivity; potential uses in synthesis
Furan-3-carboxylic AcidNoneLower reactivity; baseline for comparison

The unique positioning of iodine in 5-Iodofuran-3-carboxylic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and biological efficacy compared to non-iodinated counterparts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.91269 g/mol

Monoisotopic Mass

237.91269 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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